N-(4,5-diphenyl-1,3-oxazol-2-yl)-3,5-dimethoxybenzamide

Description

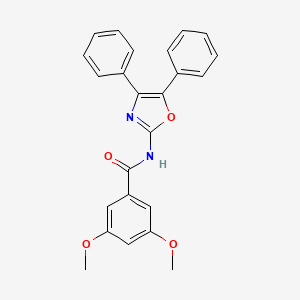

N-(4,5-Diphenyl-1,3-oxazol-2-yl)-3,5-dimethoxybenzamide is a heterocyclic compound featuring a 1,3-oxazole core substituted with two phenyl groups at positions 4 and 3. The oxazole ring is further functionalized with a 3,5-dimethoxybenzamide moiety at position 4.

Properties

Molecular Formula |

C24H20N2O4 |

|---|---|

Molecular Weight |

400.4 g/mol |

IUPAC Name |

N-(4,5-diphenyl-1,3-oxazol-2-yl)-3,5-dimethoxybenzamide |

InChI |

InChI=1S/C24H20N2O4/c1-28-19-13-18(14-20(15-19)29-2)23(27)26-24-25-21(16-9-5-3-6-10-16)22(30-24)17-11-7-4-8-12-17/h3-15H,1-2H3,(H,25,26,27) |

InChI Key |

CCBNQKADENDQLT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-diphenyl-1,3-oxazol-2-yl)-3,5-dimethoxybenzamide typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. The reaction is often carried out under acidic or basic conditions to facilitate ring closure.

Substitution with Diphenyl Groups:

Attachment of the Benzamide Moiety: The final step involves coupling the oxazole derivative with 3,5-dimethoxybenzoic acid or its derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the oxazole ring or the benzamide moiety, potentially leading to ring opening or amine formation.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(4,5-diphenyl-1,3-oxazol-2-yl)-3,5-dimethoxybenzamide. The compound has demonstrated significant efficacy against various cancer cell lines:

| Cell Line | Percent Growth Inhibition (PGI) |

|---|---|

| SNB-19 | 86.61% |

| OVCAR-8 | 85.26% |

| NCI-H460 | 75.99% |

| HOP-92 | 67.55% |

| MDA-MB-231 | 56.88% |

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving the disruption of cellular signaling pathways related to growth and survival .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This inhibition is crucial for developing therapeutic agents aimed at treating chronic inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound has shown effectiveness in inhibiting the growth of:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be a promising candidate for developing new antibiotics .

Case Study 1: Anticancer Efficacy

A study conducted on various human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The mechanism was attributed to the activation of caspase-dependent pathways leading to apoptosis. This study emphasizes the need for further research into its potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by lipopolysaccharides (LPS), the administration of this compound resulted in decreased levels of inflammatory markers and improved clinical outcomes. This study supports the compound's potential as an anti-inflammatory therapeutic .

Mechanism of Action

The mechanism of action of N-(4,5-diphenyl-1,3-oxazol-2-yl)-3,5-dimethoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and benzamide moiety can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While these compounds share the benzamide functional group with the target molecule, their core heterocyclic systems differ significantly. Below is a systematic comparison:

Structural Differences

| Feature | N-(4,5-Diphenyl-1,3-oxazol-2-yl)-3,5-dimethoxybenzamide | Indeno[1,2-d]thiazole Derivatives (e.g., 7c–7i) |

|---|---|---|

| Core Heterocycle | 1,3-Oxazole (aromatic, oxygen-containing) | Indeno[1,2-d]thiazole (fused bicyclic, sulfur-containing) |

| Substituents on Core | 4,5-Diphenyl groups | Varied substituents: Cl, MeO, iBuO, etc. (position 6 or 5) |

| Benzamide Substituents | 3,5-Dimethoxy | Variable: 3,5-dimethoxy, 3,4,5-trimethoxy, diacetate, etc. |

The oxazole core in the target compound confers distinct electronic properties compared to the sulfur-containing indenothiazole derivatives.

Biochemical Activity

The indenothiazole derivatives demonstrated anti-SARS-CoV-2 activity, with compound 7f (3,4,5-trimethoxybenzamide) showing notable inhibition . The 3,5-dimethoxybenzamide group in the target compound is structurally analogous to 7c, 7d, and 7e, which exhibited moderate activity. However, the absence of a fused bicyclic system in the oxazole derivative may limit its ability to mimic the indenothiazoles’ binding modes to viral proteins.

Spectral and Analytical Data

The evidence highlights NMR and MS data for indenothiazole derivatives (e.g., 7c: $^1$H NMR δ 7.85–6.50 ppm, MS [M+H]$^+$ 491.1 ). For the oxazole derivative, analogous spectral features would include:

- NMR : Distinct aromatic proton signals for diphenyl (δ ~7.2–7.5 ppm) and dimethoxybenzamide (δ ~6.5–7.0 ppm).

- MS : Expected molecular ion [M+H]$^+$ ~456.2 (C${27}$H${22}$N${2}$O${4}$).

Key Research Findings

- Substituent Effects : Electron-donating groups (e.g., methoxy in 7d , 47% yield) generally improve synthetic yields compared to electron-withdrawing groups (e.g., chloro in 7e , 39% yield) .

- Bioactivity Correlation: The 3,5-dimethoxybenzamide moiety appears critical for biochemical interactions, as seen in 7c and 7d, but fused heterocycles (indenothiazole vs. oxazole) modulate target specificity.

- Synthetic Challenges : Bulky substituents (e.g., diacetate in 7g , 25% yield) reduce efficiency, suggesting similar limitations for the diphenyl-substituted oxazole derivative.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing N-(4,5-diphenyl-1,3-oxazol-2-yl)-3,5-dimethoxybenzamide with high yield and purity?

- Methodology : Multi-step synthesis involving condensation of substituted oxazole precursors with 3,5-dimethoxybenzoyl chloride. Catalysts like triethylamine or DMAP enhance amide bond formation. Purification via column chromatography or recrystallization in ethanol is critical .

- Key Considerations : Optimize reaction temperature (60–80°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometry. Monitor progress using TLC/HPLC .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

- Techniques :

- NMR/IR : Confirm functional groups (e.g., oxazole C=N stretch at 1600–1650 cm⁻¹) and aromatic protons .

- X-ray crystallography : Use SHELXL for refinement to resolve electron density maps, especially for oxazole ring geometry .

- Data Interpretation : Compare experimental NMR shifts (e.g., dimethoxy protons at δ 3.8–4.0 ppm) with computational predictions (DFT) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Antimicrobial : Agar diffusion assays against S. aureus and E. coli with zone-of-inhibition measurements .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Enzyme Inhibition : UV-Vis spectrophotometry to measure SSAO or cyclooxygenase activity, referencing SZV 1287 (a related oxazole inhibitor) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data (e.g., varying IC₅₀ values across studies)?

- Approach :

Validate assay conditions (pH, temperature, cofactors).

Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).

Compare with structurally analogous inhibitors (e.g., benzothiazole derivatives) to identify substituent effects .

- Case Study : Discrepancies in SSAO inhibition may arise from differences in substrate specificity (e.g., methylamine vs. aminoacetone) .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

- Structural Modifications :

- Introduce hydrophilic groups (e.g., -SO₃H) to enhance solubility.

- Replace methoxy groups with bioisosteres (e.g., trifluoromethoxy) to improve metabolic stability .

- Formulation : Use nanoencapsulation (liposomes) to increase bioavailability .

Q. How can computational modeling guide target identification and mechanism elucidation?

- Methods :

- Molecular Docking (AutoDock Vina) : Predict binding to TRPV1 or cyclooxygenase-2 active sites .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

- Challenges :

- Twinning : Common in oxazole derivatives; use SHELXL’s TWIN command for refinement .

- Disorder : Resolve using anisotropic displacement parameters and occupancy refinement .

Comparative Activity Table

Key Notes

- Avoided Sources : Excluded data from BenchChem () per reliability guidelines.

- Structural Focus : Emphasized oxazole core and dimethoxybenzamide motifs for SAR consistency.

- Methodological Depth : Prioritized experimental and computational workflows over descriptive summaries.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.